4,8,12,15,18-Eicosapentaenoic acid
Description
Properties
CAS No. |
103753-43-1 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4E,8E,12E,15E,18E)-icosa-4,8,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+ |
InChI Key |
MVAGWEQBBLEOBC-YMXLJGMHSA-N |
SMILES |
CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
Isomeric SMILES |
C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O |
Canonical SMILES |
CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
Origin of Product |
United States |
Biosynthesis of Eicosapentaenoic Acid
Enzymatic Pathways
The biosynthesis of EPA is primarily achieved through two distinct enzymatic pathways: the well-characterized aerobic pathway involving desaturases and elongases, and the anaerobic polyketide synthase (PKS) pathway. wikipedia.orgnih.gov These pathways differ in their enzymatic machinery, oxygen requirement, and the organisms in which they are found.
In many eukaryotes, including microalgae, fungi, and animals, EPA is synthesized from the essential fatty acid alpha-linolenic acid (ALA) through a series of alternating desaturation and elongation reactions. wikipedia.orgresearchgate.net This aerobic pathway is catalyzed by a suite of enzymes known as desaturases and elongases, primarily located in the endoplasmic reticulum. nih.gov The process begins with the precursor ALA and sequentially adds double bonds and extends the carbon chain to ultimately form EPA. oup.com
The initial and often rate-limiting step in the aerobic biosynthesis of EPA is the introduction of a double bond at the sixth carbon position of alpha-linolenic acid (ALA; 18:3n-3). nih.govnih.govmdpi.com This reaction is catalyzed by the enzyme delta-6 desaturase (FADS6), converting ALA into stearidonic acid (SDA; 18:4n-3). wikipedia.orgnih.gov The activity of delta-6 desaturase is a critical control point in the pathway, and its efficiency can vary between different species. nih.gov For instance, the delta-6 desaturase from the microalga Micromonas pusilla shows a strong preference for the omega-3 substrate ALA, making it highly efficient in the initial step of EPA synthesis. nih.gov In contrast, the enzyme from Mortierella alpina has a preference for the omega-6 substrate linoleic acid. nih.gov
Table 1: Substrate Conversion by Delta-6 Desaturase in Yeast
| Substrate | Product | Conversion Rate (%) |
| Linoleic Acid (LA) | Gamma-Linolenic Acid (GLA) | 26.3 |
| Alpha-Linolenic Acid (ALA) | Stearidonic Acid (SDA) | 35.6 |
Data from heterologous expression of Acanthopagrus schlegelii delta-6 desaturase in Saccharomyces cerevisiae. nih.gov
Following the initial desaturation, the newly formed stearidonic acid (SDA) undergoes elongation. This process, which adds two carbon atoms to the fatty acid chain, is carried out by an elongase enzyme system. wikipedia.orgwikipedia.orgyoutube.com Specifically, a delta-6 elongase acts on SDA (18:4n-3) to produce eicosatetraenoic acid (ETA; 20:4n-3). wikipedia.orgoup.com The elongation process is a cyclical four-step reaction involving condensation, reduction, dehydration, and a second reduction, with malonyl-CoA serving as the two-carbon donor. nih.govyoutube.com The condensation step, catalyzed by ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes, is considered the rate-limiting step of the elongation cycle. nih.gov Several types of elongases exist, with varying specificities for their fatty acid substrates. researchgate.net
Table 2: Impact of Delta-5 Desaturase Overexpression in Phaeodactylum tricornutum
| Fatty Acid Type | Change in Transgenic Microalgae |
| Monounsaturated Fatty Acids (MUFA) | 75% increase |
| Polyunsaturated Fatty Acids (PUFA) | 64% increase |
| Eicosapentaenoic Acid (EPA) | 58% increase |
Data from a study overexpressing the PtD5b gene in Phaeodactylum tricornutum. nih.govacs.org
While the primary pathway leads to EPA, there is also an interplay with the biosynthesis of docosahexaenoic acid (DHA). EPA can be further elongated to docosapentaenoic acid (DPA; 22:5n-3), a precursor to DHA. oup.com Conversely, DHA can be retro-converted back to EPA through a process of peroxisomal β-oxidation. mdpi.com However, the conversion of the initial precursor, ALA, to EPA and subsequently to DHA in humans is generally inefficient. researchgate.netnih.gov Supplementation with DHA has been observed to lead to modest increases in EPA concentrations, suggesting that the retro-conversion pathway is active. nih.gov
An alternative and distinct route for EPA synthesis exists in some marine bacteria, such as Shewanella, and certain microalgae like Schizochytrium. wikipedia.orgnih.gov This is the anaerobic polyketide synthase (PKS) pathway, which does not require molecular oxygen. researchgate.netresearchgate.net The PKS system utilizes acetyl-CoA and malonyl-CoA as building blocks in a repetitive series of condensation, reduction, and dehydration reactions to construct the long-chain polyunsaturated fatty acid. wikipedia.orgresearchgate.net This pathway is catalyzed by a large, multi-domain enzyme complex known as a PUFA synthase. frontiersin.orgnih.gov The enzymes involved include ketoacyl synthase (KS), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). wikipedia.orgresearchgate.net A key feature of the PKS pathway is the introduction of cis double bonds during the iterative extension of the fatty acyl chain. researchgate.netresearchgate.net This pathway is considered more efficient than the aerobic route as it requires less NADPH to introduce double bonds. researchgate.net
Anaerobic Polyketide Synthase (PKS) Pathway
Key Enzyme Components
The biosynthesis of fatty acids, including the precursors to EPA, involves a series of enzymatic reactions. Key enzymes in the typical fatty acid synthesis (FAS) pathway include:
3-ketoacyl synthase (KS): This enzyme is responsible for the condensation reaction, adding two-carbon units to the growing acyl chain. researchgate.net In the PKS pathway for EPA synthesis, KS condenses malonyl-CoA with the growing fatty acid chain. wikipedia.org
2-ketoacyl-ACP-reductase (KR): This enzyme catalyzes the reduction of the 3-ketoacyl-ACP intermediate to 3-hydroxyacyl-ACP, utilizing NADPH as a reducing agent. researchgate.net
Dehydrase (DH): The dehydrase enzyme removes a molecule of water from 3-hydroxyacyl-ACP to form a double bond, creating trans-2-enoyl-ACP. researchgate.netnih.gov The positioning of double bonds in the final fatty acid is a crucial role of the DH domain in PUFA synthases. nih.gov
Enoyl reductase (ER): This enzyme catalyzes the final reduction step in the fatty acid elongation cycle, converting trans-2-enoyl-ACP to a saturated acyl-ACP, again using NADPH. researchgate.netebi.ac.uk Enoyl-acyl carrier protein reductase (ENR or FabI) is a key enzyme in the type II fatty acid synthesis system. wikipedia.org
In the context of EPA biosynthesis through the conventional aerobic pathway, a series of desaturase and elongase enzymes are critical. These include:
Δ12-desaturase and Δ15(ω3)-desaturase: These enzymes introduce double bonds into oleic acid (18:1n-9) and linoleic acid (18:2n-6) to produce α-linolenic acid (18:3n-3).
Δ6-desaturase, Δ5-desaturase, and Δ17(ω3)-desaturase: These enzymes are involved in the further desaturation of C18 and C20 fatty acid precursors. nih.govnih.gov Fatty acid elongases (FAEs) work in concert with these desaturases to extend the carbon chain. nih.gov
Building Block Utilization
The fundamental building blocks for the de novo synthesis of fatty acids, including the precursors for EPA, are acetyl-CoA and malonyl-CoA. researchgate.netresearchgate.net
Acetyl-CoA: This two-carbon molecule serves as the initial primer for fatty acid synthesis. mdpi.com It is carboxylated to form malonyl-CoA.
Malonyl-CoA: This three-carbon molecule is the donor of two-carbon units for the elongation of the fatty acid chain. researchgate.netwikipedia.org The process is driven by the decarboxylation of malonyl-CoA. libretexts.org
Microorganism-Specific Biosynthetic Mechanisms
A variety of microorganisms are capable of producing EPA, each employing specific biosynthetic pathways and strategies.
Marine Bacteria (e.g., Shewanella species)
Certain marine bacteria, particularly species of Shewanella, are known producers of EPA. nih.govnih.gov These bacteria typically utilize an anaerobic polyketide synthase (PKS) pathway for EPA biosynthesis. wikipedia.orgfrontiersin.org This pathway involves a large, multi-domain enzyme complex that iteratively adds two-carbon units and introduces double bonds. mdpi.com For instance, the EPA-producing gene cluster from Shewanella japonica has been successfully expressed in other microorganisms to produce EPA. researchgate.netacs.org The bacterium Shewanella electrodiphila MAR441T has been shown to produce significant amounts of EPA, with yields influenced by culture conditions such as temperature and carbon source. plos.org Research has also demonstrated that Shewanella livingstonensis Ac10 can convert exogenous docosahexaenoic acid (DHA) into EPA, indicating the presence of a β-oxidation pathway capable of this conversion. frontiersin.org
Microalgae (e.g., Schizochytrium, Porphyridium cruentum, Aurantiochytrium)
Microalgae are a prominent and commercially viable source of EPA. nih.govnjtech.edu.cn
Schizochytrium : This marine microalga is a well-known producer of PUFAs, including EPA. asm.orgnih.gov Schizochytrium utilizes a PKS pathway for PUFA synthesis. asm.orgnih.gov Transcriptome analysis of a high-EPA-producing mutant of Schizochytrium sp. revealed upregulation of genes related to the PKS pathway, fatty acid elongation, and triglyceride synthesis. asm.org Studies have shown that factors like cobalamin (vitamin B12) deficiency can significantly increase the proportion of EPA in the fatty acid profile of Schizochytrium sp. epaland.com
Porphyridium cruentum : This red microalga synthesizes EPA through a more complex pathway involving both ω-6 and ω-3 routes. nih.govproquest.com The ω-6 pathway involves the conversion of linoleic acid (18:2n-6) to arachidonic acid (ARA, 20:4n-6), which is then desaturated to EPA. nih.gov The ω-3 pathway involves the desaturation of α-linolenic acid (18:3n-3). nih.gov Studies with radiolabeled precursors have helped to elucidate these complex pathways. nih.govnih.gov
Aurantiochytrium : This thraustochytrid is another significant producer of PUFAs, primarily DHA, but also EPA in smaller quantities. nih.govacs.org Like Schizochytrium, Aurantiochytrium utilizes a PKS pathway for PUFA synthesis. frontiersin.org Genetic engineering efforts have focused on introducing heterologous PKS gene clusters, such as the one from Shewanella japonica, into Aurantiochytrium to significantly increase EPA production. researchgate.netacs.org
Fungi
Certain filamentous fungi, particularly from the genus Mortierella, are capable of producing EPA. nih.govcabidigitallibrary.org Fungal production of EPA is often influenced by temperature, with higher yields observed at lower growth temperatures. nih.gov This is attributed to the activation of enzymes involved in EPA formation at these lower temperatures. nih.gov Screening methods using molecular markers for Δ6 and Δ5 fatty acid desaturase genes have been developed to efficiently identify EPA-producing fungi from soil samples. nih.gov
Genetic and Metabolic Engineering for Enhanced Eicosapentaenoic Acid Production
Significant research has been dedicated to enhancing EPA production in various microorganisms through genetic and metabolic engineering strategies. These approaches aim to optimize the biosynthetic pathways and increase the accumulation of EPA. researchgate.net
Key strategies include:
Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the EPA biosynthetic pathway, such as desaturases and elongases, can lead to higher yields. nih.govresearchgate.net For example, overexpressing a Δ17 desaturase can increase the conversion of arachidonic acid to EPA. researchgate.net
Heterologous gene expression: Introducing entire biosynthetic pathways from one organism into another has proven effective. A notable example is the expression of the bacterial PKS gene cluster for EPA synthesis in microalgae like Aurantiochytrium. researchgate.netacs.org
Blocking competing pathways: Inhibiting or knocking out genes involved in pathways that compete for precursors or degrade the final product can enhance accumulation. For instance, inactivating genes involved in β-oxidation, such as the one encoding 2,4-dienoyl-CoA reductase, has been shown to increase PUFA levels. frontiersin.org Similarly, knocking out triacylglycerol lipase (B570770) genes can prevent the breakdown of stored lipids, leading to higher EPA accumulation. nih.gov
Optimization of precursor and cofactor supply: Enhancing the availability of essential building blocks like acetyl-CoA and the reducing agent NADPH is another strategy. researchgate.netepaland.com
These engineering efforts have led to significant increases in EPA yields in various production organisms, making microbial production a more viable and sustainable alternative to traditional sources. nih.govresearchgate.net
Interactive Data Table: EPA Production in Various Microorganisms
| Organism | Production Strategy | Key Genes/Pathways Targeted | Reported EPA Yield/Content |
| Shewanella electrodiphila MAR441T | Fermentation optimization | Endogenous PKS pathway | Up to 20 mg/g dry biomass plos.org |
| Schizochytrium sp. (mutant) | Mutagenesis and screening | Upregulated PKS pathway, fatty acid elongation, triglyceride synthesis | Significantly increased EPA proportion asm.orgnih.gov |
| Aurantiochytrium sp. | Heterologous expression | Shewanella japonica PKS gene cluster | 2.7 g/L in fed-batch fermentation researchgate.netacs.org |
| Nannochloropsis oceanica | Genetic engineering | Overexpression of endogenous desaturases and elongases | 41.1% increase in total EPA yield nih.gov |
| Yarrowia lipolytica (engineered) | Metabolic engineering | Heterologous desaturases and elongases, PEX10 gene inactivation | 15% of dry cell weight, 56.6% of total fatty acids researchgate.net |
Construction and Optimization of Biosynthesis Pathways
The construction and optimization of EPA biosynthesis pathways are central to enhancing production in microbial hosts. nih.gov A primary strategy involves expressing the necessary enzymes for either the conventional Δ6-pathway or the alternative Δ9-pathway in a suitable host organism, such as the oleaginous yeast Yarrowia lipolytica. aocs.orgnih.gov
The conventional Δ6-pathway begins with the desaturation of α-linolenic acid (ALA) at the Δ6 position, followed by elongation and a final desaturation at the Δ5 position to yield EPA. nih.gov The alternative Δ9-pathway initiates with the elongation of ALA, followed by desaturations at the Δ8 and Δ5 positions. nih.gov
Significant success has been achieved by engineering Y. lipolytica. For instance, by overexpressing a combination of enzymes for the Δ9/Δ8 pathway and optimizing lipid metabolism, a strain was developed that could produce EPA at 25% of its dry cell weight, with EPA constituting over 50% of the total lipids. nih.gov Another engineered strain of Y. lipolytica, Y4305, which contained 30 copies of nine different heterologous genes, was able to produce EPA at a concentration of 15% of the dry cell weight, where it comprised 56.6% of the total fatty acids. aocs.orgnih.gov This was achieved through a multi-faceted approach that included building an efficient EPA biosynthetic pathway with strong promoters and codon-optimized genes, pushing carbon flux towards EPA synthesis, and eliminating competing pathways. aocs.org
Researchers have also systematically evaluated different gene combinations in plants like Camelina sativa to optimize the Δ9-pathway, demonstrating the pathway's viability in oilseed crops. nih.gov In the microalga Nannochloropsis oceanica, overexpressing endogenous fatty acid desaturases (FADs) and elongases (FAEs) was shown to be a key strategy. Overexpression of specific enzymes, NoFAD1770 and NoFAE0510, led to significant increases in EPA yields of 47.7% and 40.6%, respectively, identifying them as crucial modules for engineering the native omega-6 pathway for enhanced EPA production. nih.gov
Table 1: Examples of Engineered Strains for EPA Production
| Engineered Organism | Engineering Strategy | EPA % of Dry Cell Weight (DCW) | EPA % of Total Fatty Acids (TFA) | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Metabolic engineering of desaturase/elongase pathway, PEX10 gene inactivation. | 15% | 56.6% | nih.gov |
| Yarrowia lipolytica (Gen III HP) | Overexpression of Δ9/Δ8 pathway enzymes, optimization of lipid metabolism. | 25% | >50% | nih.gov |
| Yarrowia lipolytica (Y4305) | Integration of 30 copies of 9 heterologous genes, pathway balancing, β-oxidation elimination. | ~15% | 56.6% | aocs.org |
| Escherichia coli | Expression of Shewanella oneidensis MR-1 gene cluster under lacZ promoter. | N/A | 7.5% | nih.govamazonaws.com |
| Nannochloropsis oceanica | Overexpression of endogenous desaturase NoFAD1770. | 47.7% increase in EPA yield vs. wild type | nih.gov |
Manipulation of Upstream Precursor Supply (e.g., acetyl-CoA pool, NADPH)
A critical aspect of maximizing EPA production is ensuring an ample supply of essential precursors and cofactors. nih.govtandfonline.com Acetyl-CoA is the fundamental building block for fatty acid synthesis, while NADPH provides the necessary reducing power for the enzymatic reactions in the pathway. tandfonline.comnih.govyoutube.com
Metabolic engineering strategies focus on increasing the intracellular pools of these molecules. nih.gov Key sources for generating acetyl-CoA include ATP citrate (B86180) lyase (ACL), acetyl-CoA synthetase (ACS), and the pyruvate (B1213749) dehydrogenase complex (PDC). tandfonline.com In Schizochytrium sp., enhancing the activity of ACL has been a target for improving fatty acid production. researchgate.net Overexpressing pantothenate kinase (panK), a rate-controlling enzyme in Coenzyme A (CoA) biosynthesis, has been shown to increase intracellular levels of both CoA and acetyl-CoA, which in turn can boost the production of acetyl-CoA-derived compounds. nih.gov
The availability of NADPH is equally crucial, as two reduction steps in the fatty acid elongation cycle are NADPH-dependent. nih.gov The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH, with glucose-6-phosphate dehydrogenase (G6PDH) being the rate-limiting enzyme. youtube.comresearchgate.net Studies in E. coli have demonstrated that fatty acid production drops dramatically in strains deficient in G6PDH. nih.gov Similarly, disrupting genes for transhydrogenases (pntB and udhA), which are involved in NADPH regeneration, also leads to a significant decrease in fatty acid production. nih.gov Conversely, overexpressing these transhydrogenases or NAD+ kinase (NadK) can restore production, highlighting the critical role of NADPH availability. nih.gov In some organisms, malic enzyme also contributes to the NADPH pool by converting malate (B86768) to pyruvate. youtube.comresearchgate.net
Inhibition of Competing Metabolic Pathways
To channel metabolic flux efficiently towards EPA synthesis, it is often necessary to inhibit or eliminate competing metabolic pathways that consume common precursors. tandfonline.comaocs.org The primary competing pathways include the synthesis of other cellular components like proteins and starch, as well as the catabolism of fatty acids through β-oxidation. tandfonline.com
β-oxidation, the process of breaking down fatty acids for energy, directly reduces the net yield of accumulated lipids. aocs.org A highly effective strategy, particularly in Y. lipolytica, has been the disruption of peroxisome biogenesis, which is where β-oxidation of very-long-chain fatty acids occurs in yeast. aocs.orgmdpi.com Inactivation of the peroxisome biogenesis gene PEX10 was a crucial step in achieving high EPA yields, as it prevents the degradation of the newly synthesized fatty acids. aocs.orgnih.gov In other engineered strains, knocking out genes encoding for lipases (e.g., TGL3/4) that break down stored triacylglycerols (TAGs) has also proven effective in increasing the final EPA titer. acs.org
Another approach is to limit the flow of carbon into pathways that compete with lipid synthesis for precursors like acetyl-CoA. tandfonline.comnih.gov For example, deleting the acetate (B1210297) production pathway (ackA-pta) in E. coli was shown to increase the production of isoamyl acetate, an acetyl-CoA-derived product, by making more of the precursor available. nih.gov This principle applies to EPA synthesis, where minimizing the diversion of carbon to pathways for protein or starch synthesis can enhance the carbon flux towards the desired fatty acid products. tandfonline.com
Metabolism and Bioactive Lipid Mediator Derivation of Eicosapentaenoic Acid
Enzymatic Biotransformation Pathways
The primary enzymatic routes for EPA metabolism are the COX and LOX pathways, which lead to the production of 3-series prostanoids and 5-series leukotrienes, respectively, among other metabolites. researchgate.netresearchgate.net These pathways are central to understanding the biological significance of EPA.
The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of EPA into prostaglandin (B15479496) H3 (PGH3). nih.govontosight.ai This unstable intermediate is then rapidly converted by specific synthases into various 3-series prostanoids, including prostaglandins (B1171923) and thromboxanes. nih.gov EPA competes with arachidonic acid (AA) for these enzymes, and its metabolism generally results in mediators that are less inflammatory than those derived from AA. nih.govnih.gov
Prostaglandin E3 (PGE3) is a direct metabolic product of EPA via the COX pathway. The synthesis involves the conversion of EPA to PGH3 by COX-1 or COX-2, followed by the isomerization of PGH3 to PGE3 by PGE synthase. nih.gov While EPA is a substrate for COX enzymes, its conversion to 3-series prostaglandins like PGE3 is a recognized pathway. nih.govresearchgate.net Research has demonstrated the synthesis of PGE3 in various cell types, including psoriatic skin models supplemented with EPA. mdpi.com Studies using Caco-2 cells have also investigated the functional role of PGE3, confirming its origin from EPA. nih.gov
Table 1: Research Findings on PGE3 Synthesis from EPA
| Research Focus | Key Finding | Cell/System Studied | Reference(s) |
|---|---|---|---|
| General Metabolism | EPA is converted to PGE3 through the COX pathway. | General/Review | nih.govresearchgate.net |
| Skin Models | EPA supplementation increased the level of PGE3 in a psoriatic skin model. | Psoriatic Skin Substitutes | mdpi.com |
| Intestinal Function | The role of EPA-derived PGE3 was assessed in intestinal barrier function. | Caco-2 Cells | nih.gov |
Similar to prostaglandins, the 3-series thromboxanes are generated from EPA through the COX pathway. Specifically, thromboxane (B8750289) A3 (TXA3) is synthesized from the intermediate PGH3 by the enzyme thromboxane synthase. nih.gov In human platelets, the formation of TXA3 has been demonstrated following dietary supplementation with EPA. nih.gov TXA3 is known to be a less potent platelet aggregator and vasoconstrictor compared to its arachidonic acid-derived counterpart, thromboxane A2 (TXA2). researchgate.netnih.gov This competitive metabolism and the production of less active thromboxanes are considered key mechanisms behind some of EPA's effects. nih.gov
The lipoxygenase (LOX) enzymes represent another major route for EPA metabolism, leading to the formation of hydroxyeicosapentaenoic acids (HEPEs) and the 5-series leukotrienes. researchgate.netresearchgate.net Different positional isomers of LOX (e.g., 5-LOX, 12-LOX, 15-LOX) can act on EPA to produce a variety of hydroxylated derivatives. nih.govfrontiersin.org
Hydroxyeicosapentaenoic acids (HEPEs) are a family of oxygenated metabolites of EPA produced by LOX enzymes. researchgate.net The specific HEPE formed depends on the lipoxygenase enzyme involved.
5-HEPE : 5-lipoxygenase (5-LOX) metabolizes EPA to produce 5-hydroperoxyeicosapentaenoic acid (5-HpEPE), which is then reduced to 5-hydroxyeicosapentaenoic acid (5-HEPE). nih.gov Research has identified 5-HEPE as a metabolite that can suppress inflammatory responses in macrophages. nih.gov
12-HEPE : The enzyme 12-lipoxygenase (12-LOX) converts EPA into 12-HEPE. In psoriatic skin models, supplementation with EPA led to an increase in 12-HEPE levels. mdpi.com
18-HEPE : This metabolite is formed through the action of 12/15-lipoxygenases. 18-HEPE is a significant intermediate as it serves as the precursor for the E-series resolvins, such as Resolvin E1 (RvE1), which are potent specialized pro-resolving mediators. frontiersin.orgnih.gov EPA supplementation has been shown to markedly elevate circulating levels of 18-HEPE in humans. nih.gov
Other HEPEs, such as 15-HEPE, are also formed via the 15-LOX pathway and have been identified in various biological systems. caymanchem.comcaymanchem.com
Table 2: Formation of Key Hydroxyeicosapentaenoic Acids (HEPEs) from EPA
| HEPE Isomer | Synthesizing Enzyme(s) | Key Research Finding | Reference(s) |
|---|---|---|---|
| 5-HEPE | 5-Lipoxygenase (5-LOX) | Suppresses palmitate-induced inflammatory factor expression in macrophages. | nih.gov |
| 12-HEPE | 12-Lipoxygenase (12-LOX) | Levels increased in psoriatic skin models after EPA supplementation. | mdpi.com |
| 18-HEPE | 12/15-Lipoxygenases | Precursor to E-series resolvins; levels are elevated by EPA supplementation. | frontiersin.orgnih.gov |
The 5-series leukotrienes are generated from EPA via the 5-lipoxygenase pathway. researchgate.netresearchgate.net This process begins with the conversion of EPA to leukotriene A5 (LTA5). LTA5 can then be enzymatically converted to leukotriene B5 (LTB5). nih.govnih.gov Studies in human neutrophils have shown that dietary supplementation with EPA leads to the formation of LTB5. nih.govpnas.org LTB5 is significantly less potent in inducing neutrophil aggregation and chemotaxis compared to its arachidonic acid-derived analog, LTB4. nih.govnih.gov Eicosapentaenoic acid not only serves as a substrate for the production of the less active LTB5 but also competitively inhibits the synthesis of the pro-inflammatory LTB4 from arachidonic acid. researchgate.netnih.gov
Cytochrome P450 (CYP) Pathway
The cytochrome P450 (CYP) enzyme system represents a significant route for EPA metabolism, distinct from the well-known COX and LOX pathways. researchgate.net CYP enzymes, particularly monooxygenases, metabolize polyunsaturated fatty acids like EPA into various oxygenated products, including epoxides and hydroxides. researchgate.netmdpi.com This "third branch" of fatty acid metabolism generates lipid mediators with diverse biological activities. researchgate.net The epoxidation of EPA by CYP enzymes converts one of its five double bonds into an epoxide, yielding regioisomeric epoxyeicosatetraenoic acids (EpETEs or EEQs). nih.govwikipedia.org
CYP epoxygenases oxidize EPA at any of its five double bonds, leading to the formation of five potential regioisomers: 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, 14,15-EpETE, and 17,18-EpETE. wikipedia.org The ω-3 double bond at the 17,18 position is a preferred site for epoxidation by many CYP isoforms. researchgate.netnih.gov The resulting 17,18-EpETE is a major metabolite identified as an endogenous product derived from EPA. nih.gov
Research has shown that 17,18-EpETE exhibits potent biological activities. For instance, it has anti-inflammatory and anti-allergic properties. nih.gov The epoxide group can exist as two different enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which may possess distinct biological functions. nih.gov Studies have demonstrated that 17(S),18(R)-EpETE, but not the 17(R),18(S) enantiomer, can ameliorate skin contact hypersensitivity by inhibiting neutrophil migration. nih.gov Furthermore, the 17(R),18(S)-EETeTr enantiomer has been identified as a potent regulator of cardiomyocyte contraction, highlighting the stereo-specificity of these mediators. nih.gov
The CYP2C subfamily of enzymes plays a prominent role in the metabolism of EPA. nih.gov Studies using recombinant human CYP2C8 and CYP2C9, as well as rat CYP2C11 and CYP2C23, have shown that these enzymes exhibit high epoxygenase activity towards EPA, with catalytic efficiencies nearly equal to that of arachidonic acid (AA). nih.gov For most of these enzymes, EPA is a preferred substrate over other polyunsaturated fatty acids. nih.gov
The primary site of epoxidation by CYP2C8, CYP2C11, and CYP2C23 is the 17,18-double bond. nih.gov This leads to the formation of 17,18-EpETE. There is also a notable stereoselectivity in this process. CYPs 2C9, 2C11, and 2C23 predominantly produce 17(R),18(S)-Epoxyeicosatetraenoic acid, whereas CYP2C8 shows the opposite enantioselectivity, favoring the formation of the 17(S),18(R) enantiomer. nih.gov The efficient conversion of EPA by CYP2C enzymes suggests that dietary intake of omega-3 fatty acids can shift the production of physiologically active eicosanoids from AA-derived to EPA-derived metabolites. nih.gov
Table 1: Action of CYP2C Subfamily Enzymes on Eicosapentaenoic Acid (EPA)
| Enzyme | Primary Product from EPA | Enantioselectivity | Reference |
| Human CYP2C8 | 17,18-Epoxyeicosatetraenoic acid | Favors 17(S),18(R) enantiomer | nih.gov |
| Human CYP2C9 | 17,18-Epoxyeicosatetraenoic acid | Produces 17(R),18(S) enantiomer with ~70% optical purity | nih.gov |
| Rat CYP2C11 | 17,18-Epoxyeicosatetraenoic acid | Produces 17(R),18(S) enantiomer with ~70% optical purity | nih.gov |
| Rat CYP2C23 | 17,18-Epoxyeicosatetraenoic acid | Produces 17(R),18(S) enantiomer with ~70% optical purity | nih.gov |
Soluble Epoxide Hydrolase (sEH) Activity on Epoxy Fatty Acids
The biological activity of epoxy fatty acids such as EpETEs is tightly regulated by their metabolic inactivation. nih.gov The primary pathway for the degradation of EpETEs is hydrolysis by the enzyme soluble epoxide hydrolase (sEH). nih.govfrontiersin.org The sEH enzyme catalyzes the addition of a water molecule to the epoxide ring, converting the EpETEs into their corresponding, and generally less active, vicinal diols, known as dihydroxyeicosatetraenoic acids (diHETEs). wikipedia.orgnih.govnih.gov For example, sEH converts 17,18-EpETE into 17,18-dihydroxy-eicosatetraenoic acid (17,18-diHETE). wikipedia.org
The omega-3 derived epoxides, including EpETEs, appear to be preferred substrates for sEH compared to their omega-6 counterparts. nih.gov By hydrolyzing these epoxides, sEH effectively terminates their signaling functions. frontiersin.org Therefore, the activity of sEH is a critical determinant of the levels and biological effects of EPA-derived epoxides in tissues. nih.govnih.gov
Specialized Pro-Resolving Lipid Mediators (SPMs)
In addition to the pathways described above, EPA is the precursor to a distinct class of molecules known as Specialized Pro-Resolving Mediators (SPMs). These compounds, which include the E-series resolvins, are not classic anti-inflammatory agents that block the inflammatory response. Instead, they actively orchestrate the resolution of inflammation, a process that involves halting neutrophil infiltration, stimulating the clearance of apoptotic cells (efferocytosis), and promoting tissue repair. gd3services.comresearchgate.net
E-series Resolvins (RvE1, RvE3)
The E-series resolvins are a family of SPMs biosynthesized from EPA. nih.govnih.gov Two prominent members of this series are Resolvin E1 (RvE1) and Resolvin E3 (RvE3).
Resolvin E1 (RvE1) , with the full stereochemistry of 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, was the first E-series resolvin to be identified. nih.govfrontiersin.org It is a potent mediator that displays powerful anti-inflammatory and pro-resolving actions. acs.orgresearchgate.net RvE1 can inhibit neutrophil infiltration, reduce the production of pro-inflammatory cytokines, and enhance the phagocytosis of cellular debris by macrophages. nih.govnih.gov Its biosynthesis involves a transcellular pathway where different cell types collaborate. nih.gov
Resolvin E3 (RvE3) has the stereochemistry 17R,18R-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid. nih.gov Like RvE1, RvE3 is a potent inhibitor of neutrophil migration and has been identified in human tissues during inflammation. nih.gov Recent findings have also highlighted the potential importance of RvE3 in human diseases, with reduced levels being observed in patients with severe COVID-19 compared to those with moderate disease. nih.govfrontiersin.org
The biosynthesis of E-series resolvins begins with the conversion of EPA into hydroxylated intermediates. researchgate.net A key precursor for the E-series resolvin pathway is 18-hydroxyeicosapentaenoic acid (18-HEPE). researchgate.netnih.gov Specifically, the 18R-enantiomer, 18(R)-HEPE, is the direct precursor for the biosynthesis of RvE1. nih.govacs.orgnih.gov
The formation of 18(R)-HEPE from EPA can be initiated by acetylated cyclooxygenase-2 (COX-2). frontiersin.org This intermediate is then released and taken up by other cells, such as neutrophils, which contain the necessary lipoxygenase enzymes to complete the conversion to RvE1. nih.gov 18-HEPE itself is not merely an intermediate; it possesses its own bioactivity, with potent actions on cardiovascular tissues. nih.govfrontiersin.org The ratio of pro-resolving mediators like 18-HEPE and RvE1 to pro-inflammatory mediators has been suggested as a marker for the progression or regression of inflammatory diseases like coronary artery disease. nih.gov
Table 2: Key Bioactive Mediators Derived from Eicosapentaenoic Acid
| Mediator | Precursor | Key Biosynthetic Enzyme(s) | Primary Function(s) | Reference |
| 17,18-Epoxyeicosatetraenoic acid (17,18-EpETE) | EPA | CYP2C Subfamily | Anti-inflammatory, anti-allergic, regulation of cardiomyocyte contraction. | nih.gov, nih.gov, nih.gov |
| Soluble Epoxide Hydrolase (sEH) | N/A | N/A | Inactivates EpETEs by hydrolyzing them to less active diols (diHETEs). | nih.gov, nih.gov, wikipedia.org |
| 18-Hydroxyeicosapentaenoic acid (18-HEPE) | EPA | Acetylated COX-2 | Precursor to RvE1 and RvE2; possesses intrinsic bioactivity on cardiovascular tissues. | nih.gov, nih.gov, frontiersin.org |
| Resolvin E1 (RvE1) | 18-HEPE | 5-Lipoxygenase | Potent pro-resolving and anti-inflammatory actions; inhibits neutrophil infiltration, promotes phagocytosis. | nih.gov, nih.gov, acs.org |
| Resolvin E3 (RvE3) | EPA | 15-Lipoxygenase | Potent inhibitor of neutrophil migration. | nih.gov |
Enzymes Involved (e.g., 5-LO, 15-LO)
The biotransformation of EPA into signaling molecules is orchestrated by several families of enzymes. These enzymes introduce oxygen into the fatty acid backbone, creating intermediates that are further converted into bioactive products.
Lipoxygenases (LOX): The lipoxygenase family of enzymes is central to the metabolism of EPA.
5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes from arachidonic acid and also acts on EPA. nih.govijarbs.com 5-LOX catalyzes the conversion of EPA to the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). ijarbs.com This intermediate is a crucial step in the pathway leading to the formation of E-series resolvins. The activity of 5-LOX is fundamental for the production of these pro-resolving mediators. nih.govfrontiersin.orgmdpi.com
15-Lipoxygenase (15-LOX): This enzyme, including its isoforms ALOX15 and ALOX15B, also oxygenates EPA, but at a different position than 5-LOX. frontiersin.orgfrontiersin.org It converts EPA into products such as 15-hydroxyeicosapentaenoic acid (15-HEPE). frontiersin.org These metabolites can serve as precursors for further enzymatic action, leading to the generation of specific SPMs like Resolvin E3.
Cyclooxygenase (COX): The cyclooxygenase enzymes, particularly COX-2, are well-known for their role in producing prostaglandins from arachidonic acid. nih.govyoutube.com However, COX-2 also metabolizes EPA. frontiersin.orgnih.gov When COX-2 is acetylated by aspirin, its enzymatic activity is altered, leading to the generation of precursors for 18R-hydroxyeicosapentaenoic acid (18R-HEPE), a key intermediate in the biosynthesis of Resolvin E1 (RvE1). nih.gov EPA acts as a competitive substrate for COX enzymes, which can lead to the production of alternative eicosanoids that are often less inflammatory than those derived from arachidonic acid. nih.govyoutube.com
Cytochrome P450 (CYP): Members of the cytochrome P450 monooxygenase superfamily, especially enzymes from the CYP2C and CYP1A2 families, efficiently metabolize EPA. nih.govnih.gov The primary reaction is epoxidation, which targets the double bonds of the fatty acid. pnas.org This process leads to the formation of various epoxyeicosatetraenoic acids (EEQs), such as 17,18-EEQ. pnas.orgengconfintl.org These epoxy-metabolites have their own distinct biological activities.
Other Eicosapentaenoic Acid-Derived Resolvins, Protectins, and Maresins
EPA is the direct precursor to a specific family of specialized pro-resolving mediators known as the E-series resolvins. nih.govnih.govrsc.org These molecules are potent regulators of the inflammatory response.
In contrast, scientific literature consistently identifies docosahexaenoic acid (DHA), another important omega-3 fatty acid, as the precursor for protectins and maresins. nih.govnih.govaai.orgahajournals.orgnih.govnih.govmdpi.comfoundmyfitness.com
E-Series Resolvins: The metabolism of EPA gives rise to several E-series resolvins, each with a unique structure and function. Their biosynthesis often involves transcellular pathways, where intermediates produced by one cell type are converted into the final active resolvin by a neighboring cell. nih.gov The primary members of this family include:
Resolvin E1 (RvE1): The first identified E-series resolvin, its biosynthesis is initiated by aspirin-acetylated COX-2 or cytochrome P450 enzymes to form 18R-HEPE, which is then converted by 5-LOX in leukocytes.
Resolvin E2 (RvE2): This resolvin is also derived from EPA and contributes to the resolution of inflammation.
Resolvin E3 (RvE3): The formation of RvE3 involves the 15-LOX pathway.
Resolvin E4 (RvE4): A more recently identified member of the E-series family biosynthesized from EPA. nih.gov
| Resolvin | Precursor | Key Biosynthetic Enzymes |
|---|---|---|
| Resolvin E1 (RvE1) | 18R-Hydroxyeicosapentaenoic acid (18R-HEPE) | Aspirin-acetylated COX-2, CYP450, 5-LOX |
| Resolvin E2 (RvE2) | Eicosapentaenoic Acid (EPA) | Lipoxygenases |
| Resolvin E3 (RvE3) | Eicosapentaenoic Acid (EPA) | 15-LOX |
| Resolvin E4 (RvE4) | Eicosapentaenoic Acid (EPA) | Lipoxygenases |
General Mechanisms of Pro-Resolution Action
The specialized pro-resolving mediators derived from EPA, particularly the E-series resolvins, actively orchestrate the termination of the inflammatory response rather than simply suppressing it. Their mechanisms of action are multifaceted and target key cellular events in inflammation. scienceopen.com
Key pro-resolving actions include:
Limiting Neutrophil Infiltration: E-series resolvins reduce the recruitment and infiltration of polymorphonuclear neutrophils (PMNs) to the site of inflammation. frontiersin.org This is a critical step in preventing excessive tissue damage caused by the release of cytotoxic contents from neutrophils.
Enhancing Macrophage Activity: These mediators stimulate the non-phlogistic phagocytosis (a type of cellular eating that doesn't provoke further inflammation) of apoptotic neutrophils, cellular debris, and pathogens by macrophages. nih.govnih.gov This process, known as efferocytosis, is essential for clearing the inflammatory site and promoting tissue repair.
Counter-regulating Pro-inflammatory Mediators: EPA-derived resolvins actively inhibit the production of pro-inflammatory cytokines and chemokines. scienceopen.com This helps to dampen the inflammatory signaling cascade and shift the local environment towards resolution.
Stimulating Tissue Regeneration: By clearing inflammatory debris and reducing pro-inflammatory signals, SPMs create a favorable environment for tissue repair and regeneration, helping to restore normal function. nih.gov
Receptor-Mediated Signaling: The actions of E-series resolvins are mediated through their binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells. nih.govmdpi.com For instance, RvE1 binds to the ChemR23 and BLT1 receptors to initiate its pro-resolving effects. This receptor-specific signaling ensures a targeted and potent response.
Cellular and Molecular Signaling Mechanisms Mediated by Eicosapentaenoic Acid
Receptor-Mediated Signaling
Eicosapentaenoic acid's biological activities are largely initiated by its interaction with cell surface and nuclear receptors. These interactions trigger signaling pathways that regulate gene expression and cellular function.
G-Protein Coupled Receptor 120 (GPR120) Activation
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), functions as a receptor for omega-3 fatty acids, including EPA. rejuvenation-science.comnih.gov Found on pro-inflammatory macrophages and mature fat cells, GPR120 activation by EPA initiates potent anti-inflammatory and insulin-sensitizing effects. rejuvenation-science.comnih.gov The binding of EPA to GPR120 triggers a cascade of intracellular events that are crucial for its physiological functions. rejuvenation-science.com
Upon activation by EPA, GPR120 recruits β-arrestin 2 (βarr2) to the cell membrane. nih.govmdpi.com This association leads to the formation of a GPR120-βarr2 complex, which then internalizes into the cytoplasm. nih.govmdpi.com This internalization process is a key step in mediating the anti-inflammatory effects of EPA. nih.govnih.gov Knockdown of β-arrestin 2 has been shown to abolish the anti-inflammatory signaling mediated by omega-3 fatty acids. nih.gov
The internalized GPR120-βarr2 complex plays a crucial role in suppressing inflammatory pathways. nih.gov Specifically, the complex interacts with TAK1-binding protein 1 (TAB1), which prevents TAB1 from binding to and activating TGF-beta activated kinase 1 (TAK1). nih.govmdpi.comfao.org The TAK1/TAB1 association is a critical convergence point for pro-inflammatory signaling pathways initiated by Toll-like receptors (TLRs) and TNF-α. nih.govnih.gov By disrupting this association, EPA effectively inhibits the activation of TAK1. nih.govfao.org
Inhibition of TAK1 activation, in turn, prevents the downstream activation of the NF-κB (nuclear factor-kappa B) signaling pathway. mdpi.comnih.govnih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov EPA has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking NF-κB's translocation to the nucleus and its activation of target genes. nih.gov Studies have demonstrated that EPA attenuates palmitate-induced increases in NF-κB phosphorylation in adipocytes, an effect that is abolished when GPR120 is silenced. nih.govfao.org
The anti-inflammatory actions of EPA, mediated through GPR120, contribute to its insulin-sensitizing effects. rejuvenation-science.comnih.gov Chronic tissue inflammation is a known cause of insulin (B600854) resistance. nih.gov By inhibiting macrophage-induced tissue inflammation, EPA can improve systemic insulin sensitivity. rejuvenation-science.commdpi.com In adipocytes, GPR120 activation has been shown to enhance glucose transport and the translocation of GLUT4 to the plasma membrane. nih.gov Furthermore, GPR120 activation in human pancreatic islets by EPA has been found to decrease lipid-induced apoptosis, protecting the islets from lipotoxicity. mdpi.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Gene Expression Modulation (e.g., adiponectin)
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a critical regulator of adiponectin gene transcription. nih.gov EPA can directly interact with and activate PPARγ, leading to the modulation of genes involved in lipid metabolism and the inflammatory response. mdpi.com
The relationship between EPA, PPARγ, and adiponectin expression is complex and subject to some conflicting research findings. Some studies have shown that EPA stimulates adiponectin expression by activating PPARγ. nih.gov However, other research in primary cultured rat adipocytes indicated that EPA decreased both adiponectin gene expression and protein secretion, which was suggested to be secondary to a reduction in PPARγ mRNA levels. nih.gov In another study using 3T3-L1 adipocytes, both EPA and docosahexaenoic acid (DHA) increased the expression of PPARγ. nih.gov These discrepancies may be attributable to differences in the experimental models, cell types, and concentrations of EPA used. nih.govnih.gov
| Receptor | Key Downstream Events | Primary Cellular Outcome |
|---|---|---|
| GPR120 | β-arrestin 2 recruitment and internalization; Inhibition of TAK1/TAB1 binding; Inhibition of NF-κB activation | Anti-inflammatory effects; Insulin sensitization |
| PPARγ | Modulation of target gene expression (e.g., adiponectin) | Regulation of lipid metabolism and inflammation |
Intracellular Signaling Cascades
Beyond receptor-mediated events, eicosapentaenoic acid influences several key intracellular signaling cascades that are central to cellular function and response.
One notable pathway influenced by EPA is the AMP-activated protein kinase (AMPK) signaling pathway. In muscle cells, EPA can activate AMPK, which in turn promotes glycolysis, lactate (B86563) production, and mitochondrial biogenesis. nih.gov This activation contributes to improved oxidative metabolism and muscle function. nih.gov
EPA has also been shown to induce the phosphorylation of Raf and ERK1/2, major components of the MAPK signaling pathway, in RAW264.7 macrophage-like cells. nih.gov This activation appears to be mediated through GPR120 and leads to the activation of NF-κB p65, promoting an immune-stimulatory response in these cells. nih.gov
Modulation of Mitogen-Activated Protein Kinases (MAPKs): ERK, JNK, p38
Eicosapentaenoic acid (EPA) has been shown to significantly modulate the activity of the mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These kinases are crucial in transducing extracellular signals into cellular responses, including inflammation, proliferation, and apoptosis.
In human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α), EPA has demonstrated a capacity to diminish the activation of p38 and JNK kinases. nih.gov Notably, EPA was found to be a more potent inhibitor of these pro-inflammatory kinases than docosahexaenoic acid (DHA). nih.gov Conversely, EPA counteracted the TNF-α-induced deactivation of the ERK1/2 kinases, thereby maintaining their activity. nih.gov This differential regulation—suppressing pro-inflammatory JNK and p38 while sustaining ERK signaling—highlights a key mechanism of EPA's anti-inflammatory effects. nih.gov Further studies in Jurkat T-cells have corroborated these findings, showing that EPA can diminish the enzyme activity of ERK1/ERK2 induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) and anti-CD3 antibodies. nih.gov This suggests that EPA's modulatory effects on MAPK signaling occur upstream of MAPK kinase-ERK kinase 1/2 (MEK1/2). nih.gov
The activation of p38 MAPK signaling is known to induce the expression of pro-inflammatory mediators, while JNK activation is linked to stress-induced apoptosis. mdpi.com By inhibiting these pathways, EPA can effectively dampen the cellular inflammatory response.
Table 1: Effects of Eicosapentaenoic Acid on MAPK Signaling
| Cell Type | Stimulus | Effect of EPA on MAPK Pathway | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Reduces activation of p38 and JNK; Maintains activation of ERK1/2 | nih.gov |
| Jurkat T-cells | PMA and anti-CD3 antibodies | Diminishes enzyme activity of ERK1/ERK2 | nih.gov |
Influence on Phosphoinositide 3-Kinase (PI3K) Pathway
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. EPA has been shown to exert influence over this pathway, contributing to its anti-inflammatory and other biological effects.
In HUVECs, EPA treatment has been found to inhibit the TNF-α-induced expression of the adaptor protein Lnk. nih.gov This inhibition was shown to be mediated through the PI3K/Akt pathway, as a PI3K inhibitor, LY294002, mimicked the effect of EPA. nih.gov Specifically, EPA treatment led to a decrease in the amount of activated (phosphorylated) Akt. nih.gov This suggests that one of the mechanisms by which EPA protects endothelial cells under inflammatory conditions is by downregulating PI3K/Akt signaling. nih.gov
Furthermore, a formulation with a high EPA to DHA ratio (6:1) has been shown to induce the redox-sensitive activation of the Src/PI3-kinase/Akt pathway, ultimately leading to the activation of endothelial nitric oxide synthase (eNOS). nih.gov This indicates that the influence of EPA on the PI3K pathway can be context-dependent and lead to varied physiological outcomes. In the context of adipogenesis, the PI3K/Akt pathway is a key initiator of preadipocyte differentiation, and while not a direct focus of this section, it underscores the broad regulatory role of this pathway that EPA can modulate. mdpi.com
Table 2: Influence of Eicosapentaenoic Acid on the PI3K Pathway
| Cell Type | Stimulus/Context | Effect of EPA on PI3K/Akt Pathway | Outcome | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Decreases phosphorylation of Akt | Inhibition of Lnk expression | nih.gov |
| Coronary Artery Endothelial Cells | EPA:DHA 6:1 formulation | Redox-sensitive activation of Src/PI3-kinase/Akt pathway | Activation of eNOS | nih.gov |
Cyclic AMP (cAMP) Generation Mechanisms (e.g., store-operated cAMP signaling via STIM1)
Eicosapentaenoic acid can induce the generation of cyclic AMP (cAMP), a crucial second messenger, through a novel "store-operated" mechanism. nih.govnih.gov In human colonic epithelial cells, EPA was found to cause a significant increase in cellular cAMP concentration. nih.govnih.gov This increase was largely dependent on the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER) stores, rather than a rise in cytosolic Ca2+. nih.govnih.gov
The mechanism involves the ER-resident transmembrane Ca2+ sensor, stromal interaction molecule 1 (STIM1). nih.govnih.gov The loss of Ca2+ from the ER, prompted by EPA, leads to the translocation and activation of STIM1. nih.govnih.gov This activated STIM1, in turn, appears to mediate the generation of cAMP, a process that is independent of classical G protein-coupled receptor activation. nih.govnih.gov This newly described "store-operated" cAMP signaling pathway provides a unique mechanism by which EPA can influence cellular function. nih.govnih.gov Further research has established that STIM1 can directly interact with and activate adenylyl cyclase 6 (ADCY6) to increase cAMP generation. embopress.org
An additional component of the EPA-induced cAMP signal was found to be sensitive to the phosphodiesterase inhibitor isobutyl methylxanthine, indicating that EPA's effect on cAMP levels is multifaceted. nih.govnih.gov
Table 3: Eicosapentaenoic Acid and cAMP Generation
| Cell Type | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Human Colonic Epithelial Cells (NCM460) | EPA causes a substantial increase in cellular cAMP concentration. | Dependent on ER Ca2+ depletion and mediated by STIM1 translocation ("store-operated" cAMP signaling). | nih.govnih.gov |
Crosstalk with Inflammatory Pathways
Inhibition of Nuclear Factor-κB (NF-κB) Activation
Nuclear factor-kappaB (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. tandfonline.com Eicosapentaenoic acid has been demonstrated to be a potent inhibitor of NF-κB activation, a key aspect of its anti-inflammatory properties.
In human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), pre-incubation with EPA significantly decreased the production and expression of TNF-α. nih.gov This suppression was attributed to EPA's ability to inhibit NF-κB activation. nih.gov The mechanism of this inhibition involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit that sequesters NF-κB in the cytoplasm. tandfonline.comnih.gov By preventing IκB-α degradation, EPA blocks the translocation of the p65 subunit of NF-κB to the nucleus. tandfonline.comnih.gov
Interestingly, studies have also shown that oxidized EPA, but not unoxidized EPA, can potently inhibit cytokine-induced activation of endothelial NF-κB. ahajournals.orgnih.gov This inhibition, however, was not due to preventing IκBα phosphorylation. ahajournals.orgnih.gov Instead, oxidized EPA's inhibitory effects on NF-κB were found to be dependent on the peroxisome proliferator-activated receptor alpha (PPARα). ahajournals.orgnih.gov These findings suggest that the anti-inflammatory effects of fish oil may, in part, be due to the actions of oxidized omega-3 fatty acids on NF-κB activation through a PPARα-dependent pathway. ahajournals.orgnih.gov
Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-2, IL-6, IL-8, TNF-α, IFN-γ)
Eicosapentaenoic acid has a well-documented role in downregulating the production of several key pro-inflammatory cytokines. This regulation is a cornerstone of its anti-inflammatory activity.
Studies have shown that supplementation with EPA can significantly lower the circulating levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In a study with aging adults, a combination of EPA and DHA led to a significant reduction in these cytokines after just four weeks. nih.gov In vitro experiments have further detailed these effects. EPA application has been shown to inhibit the production of IL-6 in macrophages and, to a lesser extent, IL-8 in endothelial cells. ahajournals.orgepa.gov
The suppression of cytokine production by EPA is often linked to its effects on upstream signaling pathways. For instance, the reduction in TNF-α production in LPS-stimulated monocytes is directly linked to the inhibition of NF-κB activation by EPA. nih.gov Similarly, in a rabbit model, oral EPA treatment suppressed the fever response induced by polyinosinic:polycytidylic acid (poly I:C) by reducing the elevation in plasma levels of IL-1β. nih.gov However, in the same study, EPA did not significantly alter the fever response to direct administration of IL-1β or TNF-α, suggesting its primary effect is on the upstream production of these cytokines rather than their direct pyrogenic action. nih.gov Prostaglandin (B15479496) E2 (PGE2), derived from arachidonic acid, is known to suppress the production of TNF-α and IL-1, as well as inhibit the production of IL-2 and Interferon-gamma (IFN-γ). researchgate.net By competing with arachidonic acid, EPA can alter the eicosanoid profile, indirectly affecting cytokine levels.
Table 4: Regulation of Pro-inflammatory Cytokines by Eicosapentaenoic Acid
| Cytokine | Model/Cell Type | Effect of EPA | Reference |
|---|---|---|---|
| IL-1β | Aging adults (in vivo), Rabbits (in vivo) | Decreased plasma levels | nih.govnih.gov |
| IL-2 | - | Production inhibited by PGE2, which is affected by EPA | researchgate.net |
| IL-6 | Aging adults (in vivo), Macrophages (in vitro) | Decreased plasma levels and production | nih.govepa.gov |
| IL-8 | Endothelial cells (in vitro) | Mildly inhibited expression | ahajournals.org |
| TNF-α | Aging adults (in vivo), Human monocytes (in vitro) | Decreased plasma levels and production | nih.govnih.gov |
| IFN-γ | - | Production inhibited by PGE2, which is affected by EPA | researchgate.net |
Interaction with Toll-like Receptors (TLR2, TLR4) and Inflammasomes (NLRP3)
Eicosapentaenoic acid can modulate inflammatory responses initiated by pattern recognition receptors, including Toll-like receptors (TLRs) and the NLRP3 inflammasome.
While direct binding of EPA to TLR2 and TLR4 is not the primary mechanism, EPA can interfere with the downstream signaling of these receptors. For example, the activation of NF-κB, a key event following TLR4 stimulation by LPS, is inhibited by EPA. nih.gov In microglia, Aβ fibrils are recognized by receptor complexes that include TLR2 and TLR4, initiating an inflammatory cascade. nih.gov EPA's ability to quell neuroinflammation suggests an interference with these pathways.
More directly, EPA has been shown to abolish the activation of the NLRP3 inflammasome in macrophages. stkate.edunih.gov This inhibition prevents the subsequent activation of caspase-1 and the secretion of the potent pro-inflammatory cytokine IL-1β. stkate.edu This effect of EPA on the NLRP3 inflammasome is mediated, at least in part, through the G protein-coupled receptors GPR120 and GPR40. stkate.edunih.gov In a mouse model of acute cerebral infarction, EPA was shown to suppress inflammatory responses by blocking NLRP3 inflammasome activation via GPR40 and GPR120. nih.gov This demonstrates a crucial mechanism by which EPA can prevent inflammation in various disease models, including those driven by metabolic stress and sterile inflammation. stkate.edunih.gov
Influence on Cell Membrane Fluidity
4,8,12,15,18-Eicosapentaenoic acid (EPA), as a key polyunsaturated fatty acid (PUFA), plays a significant role in modulating the physical properties of cell membranes. Its incorporation into the phospholipid bilayer directly influences membrane lipid dynamics, including fluidity and structural organization. nih.govnih.gov Biophysical studies indicate that EPA, when incorporated into membrane phospholipids, assumes an extended orientation that helps preserve membrane fluidity. researchgate.net This structural characteristic is crucial for its function.
Research using model membranes has shown that EPA's effects on fluidity can be distinct from other omega-3 fatty acids like docosahexaenoic acid (DHA). In model membranes designed to mimic atherosclerotic conditions, EPA was found to reduce membrane fluidity and normalize the bilayer width. nih.gov Further studies in large unilamellar vesicles confirmed that while DHA increases bulk lipid fluidity, EPA has no significant disordering effect on its own, thereby maintaining membrane fluidity and width. ahajournals.orgresearchgate.net This suggests that EPA's specific carbon length and degree of unsaturation contribute to a more stable and extended position within the membrane. nih.gov This stability allows it to inhibit the formation of cholesterol crystalline domains, which are characteristic of atherosclerotic membranes. nih.gov
Impact on Neurotransmitter Function and Signal Transduction
The incorporation of this compound into neuronal cell membranes significantly impacts neurotransmitter systems and intracellular signaling cascades. nih.gov Its influence extends to modulating synaptic plasticity, neurotransmitter levels, and the activation of critical signaling pathways that govern neuronal health and function. nih.govmyaquaomega.ca
Research in rat models has demonstrated that EPA can enhance long-term potentiation in the CA1 hippocampal region, a key physiological correlate of learning and memory. nih.gov This effect on synaptic plasticity is accompanied by the activation of the Phosphoinositide 3-kinase (PI3-kinase)/Akt signaling pathway, a crucial route for promoting cell survival and neuroprotection. nih.gov Studies in differentiated PC12 cells confirmed that EPA treatment increased the expression of phosphorylated-Akt and suppressed cell death. nih.gov Furthermore, EPA has been shown to enhance neural stem cell proliferation through mechanisms involving the endocannabinoid system and the activation of p38 MAPK signaling pathways. pa2online.org
EPA also exerts a modulatory role on major neurotransmitter systems. myaquaomega.ca Evidence suggests that omega-3 fatty acids, including EPA, are vital for the structure and function of cell membranes in the brain, which in turn influences the availability and function of neurotransmitters like serotonin (B10506) and dopamine (B1211576). myaquaomega.ca By facilitating the release, reuptake, and binding of these neurotransmitters, EPA may contribute to the regulation of mood and motivation. myaquaomega.ca For instance, a diet enriched with fish oil, a primary source of EPA and DHA, was found to increase dopamine levels in the frontal cortex of rats by 40% and enhance dopamine binding capabilities. healthline.com In mouse models of neurotoxicity, EPA treatment attenuated dopaminergic turnover, suggesting a protective effect on dopamine systems. nih.gov
Beyond direct neurotransmitter modulation, EPA influences a variety of signal transduction pathways. In human colonic epithelial cells, EPA can trigger a drop in calcium concentration within the endoplasmic reticulum, which in turn activates a "store-operated" cAMP signaling pathway mediated by the sensor STIM1. ox.ac.uk In vascular endothelial cells, EPA treatment can alter the cellular distribution and activation of key signaling proteins such as nitric oxide synthase. nih.gov
Detailed Research Findings
| Study Focus | Model System | Key Findings | Citations |
| Membrane Fluidity | Atherosclerotic-like model membranes | EPA reduces membrane fluidity and inhibits cholesterol domain formation. | nih.gov |
| Membrane Dynamics | Large Unilamellar Vesicles (LUVs) | EPA maintains membrane fluidity, whereas DHA increases it. EPA did not have a significant disordering effect. | ahajournals.orgresearchgate.net |
| Membrane Fluidity | Cultured Human Keratinocytes | EPA treatment increased cellular membrane fluidity. | nih.gov |
| Membrane Fluidity & APP Processing | Differentiated SH-SY5Y cells | Fatty acids with 4 or more double bonds, including EPA, increased membrane fluidity. | nih.gov |
| Synaptic Plasticity & Signaling | Rat Hippocampus & PC12 cells | EPA enhances long-term potentiation and activates the PI3-kinase/Akt signaling pathway, protecting against neurodegeneration. | nih.gov |
| Neurotransmitter Systems | Rat Study (classic) | A fish-oil-enriched diet (containing EPA and DHA) increased dopamine levels in the frontal cortex by 40%. | healthline.com |
| Neurogenesis | Mouse Neural Stem Cells | EPA enhances neural stem cell proliferation via endocannabinoid signaling and p38 MAPK pathways. | pa2online.org |
| Cellular Signaling | Human Colonic Epithelial Cells (NCM460) | EPA induces a "store-operated" cAMP signaling pathway mediated by STIM1 translocation following ER calcium release. | ox.ac.uk |
| Neuroprotection | Mouse Model (MPP+ neurotoxin) | EPA treatment attenuated the neurotoxin-induced increase in striatal dopaminergic turnover. | nih.gov |
Genetic Regulation of Eicosapentaenoic Acid Metabolism and Function
Gene Variants Influencing Eicosapentaenoic Acid Status and Metabolism
Genetic polymorphisms, or variations in DNA sequence, can significantly impact an individual's ability to metabolize and maintain optimal levels of EPA. Two key gene loci, the Fatty Acid Desaturase (FADS) gene cluster and the Apolipoprotein E (APOE) gene, have been extensively studied in this context.
Fatty Acid Desaturase (FADS) Gene Locus (FADS1, FADS2)
The FADS gene cluster, which includes the FADS1 and FADS2 genes, encodes for the delta-5 and delta-6 desaturase enzymes, respectively. nih.govfrontiersin.org These enzymes are critical for the conversion of shorter-chain polyunsaturated fatty acids (PUFAs) into longer-chain, more unsaturated fatty acids like EPA. nih.govfrontiersin.org Specifically, they are the rate-limiting enzymes in the metabolic pathway that converts alpha-linolenic acid (ALA) into EPA and subsequently to docosahexaenoic acid (DHA). nih.gov
Numerous studies have demonstrated that single nucleotide polymorphisms (SNPs) within the FADS1 and FADS2 genes are strongly associated with circulating levels of omega-3 and omega-6 fatty acids. nih.govoup.com Minor alleles of certain FADS1 and FADS2 SNPs have been linked to lower levels of EPA and arachidonic acid (AA), and higher levels of their precursor, linoleic acid (LA). frontiersin.orgnih.gov This suggests that these genetic variants lead to reduced desaturase enzyme activity. researchgate.net For example, a study on pregnant women found that minor allele homozygotes for specific SNPs in the FADS gene cluster (rs174553, rs99780, rs174583) had lower levels of EPA and AA in their plasma and red blood cells. nih.gov These genetic variations can explain a significant portion of the variability in EPA levels among individuals, with some estimates suggesting that FADS gene cluster polymorphisms account for up to 28% of the variance in fatty acid concentrations. frontiersin.orgresearchgate.net
| Gene | SNP | Effect of Minor Allele on EPA Levels | Reference |
| FADS1 | rs174533 | Lower | nih.govnih.gov |
| FADS2 | rs174575 | Lower | nih.govnih.gov |
| FADS1 | rs174561 | Negative effect on plasma EPA | nih.gov |
| FADS2 | rs3834458 | Direct effects on PUFA plasma concentrations | nih.gov |
Apolipoprotein E (APOE) Genotype
The Apolipoprotein E (APOE) gene provides instructions for making a protein that is a major component of lipoproteins, which are responsible for transporting fats in the bloodstream. The APOE gene has three common alleles: ε2, ε3, and ε4. The APOE genotype significantly influences lipid metabolism and has been shown to modulate the response to EPA and DHA supplementation. cambridge.orgfrontiersin.org
Carriers of the APOE ε4 allele, which is a known genetic risk factor for Alzheimer's disease, exhibit altered metabolism of omega-3 fatty acids. nih.govnih.gov Studies have shown that after DHA supplementation, APOE ε4 carriers have a lower increase in plasma levels of DHA and EPA compared to non-carriers. nih.govmdpi.com For instance, one study found that DHA-treated individuals with the APOE ε3/ε3 and ε2/ε3 genotypes showed a significantly greater increase in plasma DHA/AA ratios compared to those with the ε4/ε4 genotype. nih.gov Similarly, APOE ε2/ε3 carriers had a greater increase in plasma EPA/AA ratios compared to ε4/ε4 carriers. nih.govnih.gov This suggests that the APOE4 genotype may lead to increased oxidation or altered transport of these fatty acids, reducing their bioavailability. nih.gov
| APOE Genotype | Effect on EPA Levels after Supplementation | Reference |
| ε4/ε4 | Lower increase in plasma EPA/AA ratio | nih.govnih.gov |
| ε2/ε3 | Greater increase in plasma EPA/AA ratio | nih.govnih.gov |
| ε3/ε3 | Greater increase in plasma DHA/AA ratio | nih.gov |
Transcriptional Regulation of Fatty Acid Biosynthesis Enzymes
The synthesis of EPA is also regulated at the transcriptional level, meaning the rate at which the genes encoding for key enzymes are read and used to produce those enzymes. This regulation occurs in both humans and bacteria.
Desaturase and Elongase Gene Expression
The expression of desaturase (FADS) and elongase (ELOVL) genes, which are essential for the conversion of ALA to EPA, is influenced by the presence of fatty acids themselves. nih.govresearchgate.netnih.gov Studies have shown that EPA and other omega-3 PUFAs can regulate the expression of these genes. nih.govnih.gov For example, in human THP-1 cells, an EPA-rich oil was found to alter the expression of genes involved in fatty acid metabolism, including FADS1 and FADS2. nih.govnih.gov
The regulation can be complex, with different fatty acids sometimes having opposing effects. For instance, in Atlantic salmon hepatocytes, DHA treatment was found to decrease the expression of Δ6fad_a, a desaturase gene, while oleic acid increased its expression. researchgate.net The expression of these genes is controlled by various transcription factors, including peroxisome proliferator-activated receptor α (PPARα) and sterol-regulatory element binding protein-1 (SREBP-1). nih.gov These transcription factors can be activated by fatty acids, leading to changes in the expression of desaturase and elongase genes, thereby modulating the endogenous production of EPA. nih.gov
Bacterial PFA Operon Regulation (e.g., PfaF transcriptional regulator)
In many marine bacteria, the biosynthesis of EPA is carried out by a polyketide synthase (PKS) pathway encoded by the pfa (polyunsaturated fatty acid) operon, which typically includes the genes pfaA-E. nih.govnih.gov The regulation of this operon is crucial for the bacteria to adapt to their environment.
Recent research has identified a novel transcriptional regulator, named PfaF, in the marine bacterium Photobacterium profundum SS9. nih.govnih.gov PfaF belongs to the TetR family of transcriptional regulators and acts as a positive regulator of the pfa operon. nih.gov In the absence of exogenous fatty acids, PfaF binds to the promoter region of the pfaA gene, activating the transcription of the entire operon and leading to EPA synthesis. nih.gov However, when long-chain unsaturated fatty acids are present in the environment, they bind to PfaF, causing it to release from the DNA and thus downregulating the expression of the pfa operon. nih.govnih.gov This regulatory mechanism allows the bacteria to conserve energy by shutting down EPA synthesis when these fatty acids are readily available from the surroundings. nih.gov This regulation occurs independently of the well-known fatty acid regulators FabR and FadR. bohrium.com
Analytical Methodologies for Eicosapentaenoic Acid Research
Spectrometric Techniques
Mass spectrometry (MS)-based techniques are central to the analysis of EPA, offering high sensitivity, selectivity, and accuracy. creative-proteomics.com These methods are often coupled with chromatographic systems to separate EPA from other components in a sample prior to detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of fatty acids like EPA. mdpi.com However, because EPA in its natural form as a triglyceride is not volatile, a derivatization process is required. This typically involves hydrolysis to release the fatty acid from the glycerol (B35011) backbone, followed by esterification (commonly methylation) to create a more volatile fatty acid methyl ester (FAME) suitable for GC analysis. nih.gov
The GC-MS method provides robust, precise, and sensitive quantification. nih.gov It allows for the spectrometric confirmation of the identity of the detected fatty acids, which is a significant advantage over methods like GC with flame ionization detection (GC-FID), especially in complex biological samples. nih.gov GC-MS has been successfully applied to determine the EPA content in fish oil capsules and to measure the omega-3 index in human red blood cells. nih.govnih.gov A developed GC-MS method for analyzing the omega-3 index, including EPA, showed linearity up to 250 µg/mL and a limit of detection of 0.36 µg/mL for EPA. nih.gov Another method developed for prenatal analysis reported linearity up to 600 µg/ml for EPA with a limit of detection of 3 µg/ml. researchgate.net
Instrumentation for GC-MS analysis of EPA often includes high-resolution capillary columns, such as a DB-5ms or a Teknokroma TR-CN100, for efficient separation of the fatty acid methyl esters. nih.govijpsonline.com
Table 1: Summary of GC-MS Research Findings for EPA Analysis
| Study Focus | Sample Matrix | Key Findings & Methodological Aspects | Reference |
|---|---|---|---|
| Omega-3 Index Measurement | Human Red Blood Cells | Developed a GC-MS method with a limit of detection for EPA at 1.2 µmol/L (0.36 µg/ml). The method showed good precision with intra-assay and day-to-day variations within 5%. | nih.gov |
| Fish Oil Capsule Analysis | Commercial Fish Oil Capsules | Developed a GC-MS method for identification and determination of EPA. Required hydrolysis and methyl esterification for sample preparation. | nih.gov |
| Prenatal Omega-3 Analysis | Dried Blood Spots | Developed a rapid (7-minute) GC-MS method. The method was linear up to 600 µg/ml for EPA, with a limit of detection of 3 µg/ml. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem mass spectrometry form (LC-MS/MS), is a powerful tool for the analysis of EPA and other polyunsaturated fatty acids. mdpi.com A key advantage of LC-MS is its ability to analyze fatty acids directly, often without the need for the derivatization steps required for GC-MS. mdpi.commdpi.com This simplifies sample preparation and reduces analysis time. mdpi.com
LC-MS methods have been developed for the full quantitation of fatty acids from human plasma. mdpi.com These methods are noted for their speed, accuracy, and sensitivity, allowing for the simultaneous measurement of multiple omega-3 and omega-6 fatty acids. mdpi.com The technique is considered a "gold standard" in clinical settings for its high selectivity and ability to quantify biomarkers at low concentrations. mdpi.com
Triple Quadrupole Mass Spectrometers are frequently employed in LC-MS/MS analysis for the targeted quantification of EPA. creative-proteomics.commdpi.com These instruments offer exceptional sensitivity and a wide dynamic range, enabling the precise measurement of EPA concentrations even at very low levels. creative-proteomics.com The Agilent 6495 Triple Quadrupole LC/MS system is an example of an instrument used for this purpose. creative-proteomics.com QqQ-MS operates in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. mdpi.com For EPA, one such transition is m/z 301.25 → 257.30. mdpi.com
High-Resolution Mass Spectrometry (HRMS) systems, such as the Thermo Scientific Orbitrap series, provide enhanced mass accuracy, high resolution, and rapid spectral acquisition. creative-proteomics.comyoutube.com These capabilities are invaluable for the in-depth characterization and unambiguous identification of EPA and its metabolites in complex biological samples. creative-proteomics.com While traditionally considered less sensitive than triple quadrupole instruments, recent technical advancements have led to comparable sensitivities in many applications. nih.gov HRMS can effectively discriminate analytes from co-eluting matrix interferences, which is a significant advantage in complex sample analysis. nih.gov For instance, LC-Orbitrap HRMS has been used to analyze the fatty acid content in marine products, finding high proportions of EPA and docosahexaenoic acid (DHA). nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly efficient platform for EPA analysis. nih.gov This combination allows for rapid and accurate quantification of EPA and other fatty acids in various samples, including lipid extracts from biological tissues and fish oil. mdpi.comnih.gov For example, a UPLC-ESI-MS/MS method was developed for the simultaneous analysis of five omega fatty acids, demonstrating the high throughput capabilities of this technique. yakhak.org Another study used a UPLC-MS/MS system to analyze lipid classes in fish oil, employing a charged surface hybrid (CSH) C18 column for separation. nih.gov
Table 2: Summary of LC-MS/MS Research Findings for EPA Analysis
| Technique | Sample Matrix | Key Findings & Methodological Aspects | Reference |
|---|---|---|---|
| LC-MS/MS (QqQ) | Human Plasma | Developed a simple, specific method for EPA ethyl ester (EPAEE) with a linearity range of 1.00–1000 ng/mL. Used atmospheric-pressure chemical ionization (APCI). | nih.gov |
| LC-MS/MS | Human Plasma | Developed a rapid and sensitive method for simultaneous quantification of omega-3 and omega-6 fatty acids without derivatization. Used a reversed-phase C18 column. | mdpi.com |
| HPLC-MS/MS | Human Plasma | A validated method for simultaneous quantification of total EPA, DHA, and Arachidonic Acid (AA) showed linearity from 0.5 to 300 mg/L. | nih.gov |
| LC-MS/MS (QqQ) | Serum | Developed a method for polyunsaturated fatty acids with a 10-minute run time using a Thermo Scientific™ Accucore™ Vanquish™ C18 column. | thermofisher.com |
| UPLC-ESI-MS/MS | Fish Oil | Analyzed lipid subclass composition using reverse-phase chromatography on a CSH C18 column. | nih.gov |
Chromatographic Techniques
Chromatographic techniques are indispensable for the analysis of EPA, as they provide the necessary separation from other fatty acids and matrix components before detection by a mass spectrometer. mdpi.com
Gas Chromatography (GC) is a cornerstone technique, especially when coupled with mass spectrometry. mdpi.com Due to its high separation efficiency, GC can resolve complex mixtures of fatty acid methyl esters. mdpi.com Capillary columns, such as the DB-23 or DB-5ms, are commonly used, providing excellent separation and stability. creative-proteomics.comnih.govfda.gov.tw
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance (UPLC) variant, is the standard for LC-MS based methods. mdpi.com Reversed-phase chromatography is the most common mode, utilizing a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. mdpi.commdpi.comnih.gov This setup allows for the effective separation of underivatized fatty acids. mdpi.com
More advanced and specialized chromatographic methods have also been applied for the purification of EPA. pH-zone-refining countercurrent chromatography has been successfully used to separate free EPA and DHA from fish oil with high purity (95.5% for EPA). nih.gov Another technique, simulated moving bed (SMB) chromatography , has been employed to separate and purify EPA and DHA, achieving purities and recovery values exceeding 99%. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of EPA and other fatty acids. It offers the advantage of operating at ambient temperatures, which minimizes the risk of degradation to sensitive molecules like polyunsaturated fatty acids. aocs.org
One HPLC method coupled with electrochemical detection (HPLC-ECD) has been developed for the simultaneous determination of EPA, docosahexaenoic acid (DHA), and arachidonic acid (AA) in human plasma. nih.gov This method utilizes a reverse-phase C30 column for separation. nih.gov Another approach involves HPLC combined with tandem mass spectrometry (HPLC-MS/MS), which allows for the simultaneous quantification of total EPA, DHA, and AA in plasma after hydrolysis and liquid-liquid extraction. nih.govresearchgate.net The chromatographic run time for this method is notably short, at 3.5 minutes per sample. nih.govresearchgate.net
For purification purposes, HPLC can be used to isolate EPA and DHA from fish oil. researchgate.net Reversed-phase HPLC is particularly effective, separating fatty acids based on both chain length and degree of unsaturation. aocs.org For instance, an 18:1 fatty acid elutes shortly after a 16:0 fatty acid, and an 18:3 fatty acid elutes just before a 14:0 fatty acid. aocs.org
The choice of detector is critical in HPLC analysis of fatty acids. While UV detectors can be used, they often require detection at low wavelengths, which can lead to interference from the solvent and other matrix components. thermofisher.com Charged aerosol detection (CAD) offers a universal mass-based approach that provides a more uniform response for nonvolatile analytes, irrespective of their chemical structure, and does not necessitate derivatization. thermofisher.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone for the routine analysis of fatty acids, including EPA. aocs.org It is recognized for its accuracy, sensitivity, and reproducibility in analyzing complex mixtures. mdpi.com Typically, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. sigmaaldrich.com This derivatization step is essential because fatty acids in their free form have high boiling points. nih.gov
Various GC columns and detectors are utilized for EPA analysis. Highly polar capillary columns, such as the CP-Sil 88 (100 m) and HP-88 (60 m), are effective for separating EPA and its isomers. mdpi.comnih.gov The flame ionization detector (FID) is a robust and widely used detector for quantifying fatty acids due to its large dynamic range. aocs.orgmdpi.com GC coupled with mass spectrometry (GC-MS) provides both quantification and structural information, aiding in the identification of fatty acid isomers. nih.gov
The analytical process often involves saponification or hydrolysis of the sample to release the fatty acids from their bound forms (e.g., triglycerides), followed by esterification to form FAMEs. fda.gov.twindexcopernicus.com Common derivatization reagents include boron trifluoride (BF3) in methanol. nih.govindexcopernicus.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a valuable and cost-effective method for the separation of different lipid classes. aocs.org It is particularly useful for separating major phospholipid classes from biological samples, such as platelets, in a one-dimensional developing system. nih.gov Following separation by TLC, the individual phospholipid classes can be collected, and their fatty acid compositions, including EPA, can be analyzed by other techniques like HPLC or GC. nih.govnih.gov
TLC is also employed for purifying lipid fractions and removing matrix-associated impurities before further analysis. nih.gov For instance, after lipid extraction from red blood cells, TLC can separate the phospholipid fraction, which is then subjected to methylation and GC analysis. nih.gov Different visualization reagents can be used in TLC; for example, ninhydrin (B49086) reagent is specific for lipids containing amino groups like phosphatidylethanolamine. aocs.org
The combination of TLC with mass spectrometry (TLC-MS) has emerged as a powerful tool for the direct analysis of fatty acids from various sample matrices, including fish oil and human serum, often with minimal sample preparation. researchgate.net
Quantitative and Qualitative Assessment Methodologies
The reliability of EPA analysis hinges on robust quantitative and qualitative assessment methodologies. These include establishing detection limits, ensuring accuracy and precision, and optimizing sample preparation and derivatization strategies.
Detection Limits and Sensitivity
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). For HPLC methods, the sensitivity can be very high. For example, an HPLC-MS/MS method for EPA in plasma has a reported linearity range of 0.5 to 300 mg/L. nih.govresearchgate.net An HPLC-ECD system demonstrated a linear response for EPA from 0.75 μM to 0.1 mM. nih.gov With charged aerosol detection, typical LOD values are in the range of 1–10 ng on the column. thermofisher.com
In GC analysis, the LOD for EPA can be as low as 0.08 ng. nih.gov A GC method for analyzing geometrical isomers of EPA and DHA in refined fish oils reported an LOQ of 0.16 g/100 g of fish oil for EPA isomers. nih.gov Another GC-MS method for EPA and DHA in fish oil capsules had an LOD of 0.18 mg L-1 and an LOQ of 0.60 mg L-1 for EPA methyl ester. semanticscholar.org
Accuracy, Precision, and Robustness
The accuracy of an analytical method refers to how close the measured value is to the true value, often assessed through recovery studies. For GC-FID analysis of EPA in fish, high accuracy with a recovery rate of over 95% has been reported. mdpi.com In another GC-MS study, the recovery for EPA was found to be between 2.69% and 3.53%. semanticscholar.org For an HPLC-MS/MS method, the accuracy deviation was less than 15%. nih.govresearchgate.net
Precision is a measure of the repeatability of the method. For GC-FID methods, the relative standard deviation (RSD) for precision is typically required to be ≤ 2%. mdpi.comnih.gov An HPLC-MS/MS method demonstrated a precision of <8% for EPA. nih.govresearchgate.net
Robustness indicates the method's ability to remain unaffected by small, deliberate variations in method parameters. environics.com For a GC method to be considered robust, it should provide consistent results under slight variations in chromatographic conditions. environics.com
Sample Preparation and Derivatization Strategies
Sample preparation is a critical step to ensure accurate quantification of EPA. For biological samples like plasma or red blood cells, lipids are first extracted, often using a solvent system like chloroform (B151607) and methanol. nih.govnih.gov The extracted lipids are then typically hydrolyzed to free the fatty acids from their esterified forms. nih.govresearchgate.net This can be achieved through alkaline hydrolysis (saponification) using reagents like potassium hydroxide (B78521) in methanol. sigmaaldrich.comnih.gov
Following hydrolysis, derivatization is usually necessary for GC analysis to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). sigmaaldrich.com A common and effective derivatizing agent is 14% boron trifluoride in methanol. indexcopernicus.com The reaction is typically carried out by heating the sample with the reagent. nih.gov To prevent the oxidation of polyunsaturated fatty acids like EPA during this process, the reaction is often performed under a nitrogen blanket, and antioxidants like butylated hydroxytoluene (BHT) may be added. sigmaaldrich.com After derivatization, the FAMEs are extracted into an organic solvent, such as n-hexane, before injection into the GC. semanticscholar.org
For HPLC analysis, derivatization is not always required, especially when using detectors like mass spectrometry or charged aerosol detection. thermofisher.comnih.gov This direct analysis capability is a significant advantage of HPLC for fatty acid analysis. aocs.org
Internal Standards for Quantification
In the quantitative analysis of 4,8,12,15,18-eicosapentaenoic acid (EPA), the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. scioninstruments.comnih.gov An internal standard is a chemical compound added in a constant amount to all samples, including calibration standards and blanks, at the beginning of the sample preparation process. scioninstruments.com Its purpose is to correct for the potential loss of the analyte during sample processing (e.g., extraction, derivatization) and to account for variations in instrument response during analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comnih.govnih.gov The quantification is based on the ratio of the analyte's response to the internal standard's response, which mitigates the effects of procedural and analytical variability. scioninstruments.com
The selection of an appropriate internal standard is paramount and is guided by several criteria. The ideal internal standard should be a compound that behaves chemically and physically similarly to the analyte of interest but is not naturally present in the sample matrix. scioninstruments.comnih.gov It must also be clearly distinguishable from all other components in the sample during analysis. scioninstruments.com For mass spectrometry-based methods, the ideal choice is a stable isotope-labeled version of the analyte. nih.govnih.govresearchgate.net
Stable Isotope-Labeled Eicosapentaenoic Acid
The most effective and preferred internal standard for the quantification of EPA is a stable isotope-labeled form of the molecule itself. nih.govresearchgate.net Common examples include deuterium-labeled EPA (e.g., Eicosapentaenoic Acid-d5 or EPA-d5) and Carbon-13 labeled EPA (e.g., Eicosapentaenoic acid-1,2,3,4,5-¹³C₅). medchemexpress.commedchemexpress.comcaymanchem.com These isotopologues have nearly identical chemical and physical properties to the unlabeled EPA, including extraction efficiency, derivatization yield, and chromatographic retention time. nih.govnih.gov
Because they differ in mass, they can be distinguished from the endogenous EPA by a mass spectrometer. nih.gov This near-identical behavior ensures that any loss or variation experienced by the native EPA during the analytical workflow is mirrored by the internal standard, leading to highly accurate and reliable quantification. nih.govresearchgate.net Stable isotope-labeled standards are particularly crucial for LC-MS/MS methods, which offer high sensitivity and specificity. lipidmaps.org Deuterated and ¹³C-labeled EPA standards are commercially available for this purpose. medchemexpress.commedchemexpress.comotsuka.co.jp
Other Fatty Acids as Internal Standards
While stable isotope-labeled standards are ideal, they are not always utilized due to availability or cost. In such cases, other fatty acids that are not expected to be present in the sample can be used as internal standards. nih.govresearchgate.net
Odd-Chain Fatty Acids: A common practice, particularly for GC-based analyses with flame ionization detection (FID), is the use of odd-chain fatty acids. nih.govlipidmaps.orgeurofinsus.com These are fatty acids with an odd number of carbon atoms, which are generally absent or present in very low concentrations in many biological samples, especially those of non-ruminant origin. nih.govresearchgate.net Commonly used odd-chain fatty acids include tridecanoic acid (C13:0), nonadecanoic acid (C19:0), heneicosanoic acid (C21:0), and tricosanoic acid (C23:0), or their methyl esters like methyl tricosanoate (B1255869). eurofinsus.comnih.govfda.gov.tw While widely used, it is important to verify their absence in the sample matrix, as some odd-chain fatty acids can be present in human tissues and blood plasma, potentially confounding results. nih.govnih.gov
Structurally Related Fatty Acids: In some methods, a structurally similar but distinct polyunsaturated fatty acid that is not the primary focus of the analysis may be employed. For instance, in methods analyzing multiple fatty acids simultaneously, a deuterated version of a related compound, such as Arachidonic Acid-d8, might be used to quantify other long-chain fatty acids if a specific labeled standard for each is not available. caymanchem.comnih.govresearchgate.net However, the accuracy of this approach depends on the degree of similarity in chemical properties between the standard and the analyte; significant differences can lead to quantification bias. researchgate.net
The choice of internal standard can significantly impact the accuracy and reliability of the measurement results. nih.govresearchgate.net Therefore, the selection must be carefully evaluated and validated during method development to ensure it is fit for the intended analytical purpose. nih.gov
Table of Common Internal Standards for Eicosapentaenoic Acid Quantification
| Internal Standard Compound Name | Type | Typical Application/Notes |
| Eicosapentaenoic Acid-d5 (EPA-d5) | Stable Isotope-Labeled Analyte | The ideal standard for GC-MS and LC-MS methods. medchemexpress.comcaymanchem.com Corrects for variations throughout sample preparation and analysis. nih.gov |
| Eicosapentaenoic acid-¹³C₅ | Stable Isotope-Labeled Analyte | A ¹³C-labeled version of EPA, serving the same function as deuterated standards in mass spectrometry. medchemexpress.comnih.govresearchgate.net |
| Tridecanoic acid (C13:0) | Odd-Chain Fatty Acid | Used as an IS in GC-FID analysis. eurofinsus.com Assumes it is absent from the original sample. researchgate.net |
| Nonadecanoic acid (C19:0) | Odd-Chain Fatty Acid | A common IS for GC-based fatty acid profiling. eurofinsus.com |
| Heneicosanoic acid (C21:0) | Odd-Chain Fatty Acid | Another odd-chain fatty acid used for quantification in GC methods. eurofinsus.com |
| Methyl tricosanoate (C23:0 methyl ester) | Odd-Chain Fatty Acid Ester | Used as an internal standard for the analysis of fatty acid methyl esters (FAMEs) by GC. nih.govfda.gov.tw |
| Arachidonic Acid-d8 (AA-d8) | Stable Isotope-Labeled Analog | A deuterated form of a structurally similar PUFA, sometimes used in multi-analyte methods. caymanchem.comresearchgate.net |
Comparative Biochemical and Functional Studies of Eicosapentaenoic Acid
Comparative Analysis with Docosahexaenoic Acid (DHA)
EPA and DHA, though structurally similar, are not functionally interchangeable. Their differing chain lengths and number of double bonds contribute to distinct interactions with cell membranes, enzymes, and transcription factors, leading to varied biological outcomes. nih.gov
Differential Effects on Cellular Proliferation
Both EPA and DHA have been shown to influence the proliferation of various cell types, including cancer cells and immune cells. However, the extent and mechanisms of their effects can differ significantly.
In the context of cancer, both fatty acids can suppress cell growth. For instance, in the MDA-MB-231 human breast cancer cell line, both EPA and DHA were found to suppress cell proliferation and thymidine (B127349) incorporation. nih.gov This inhibition was more closely associated with the suppression of the cyclooxygenase pathway, which produces prostaglandins (B1171923), rather than the lipoxygenase pathway. nih.gov Other research has also highlighted the anti-neoplastic activity of both EPA and DHA, which can induce apoptotic cell death in cancer cells. nih.govoncotarget.com
Regarding immune cells, particularly T-cells, both EPA and DHA demonstrate inhibitory effects on proliferation. Studies on T-helper (Th) cells have shown that both fatty acids can reduce their differentiation and proliferation. nih.govjacc.org Specifically, in a DC-independent model, both DHA and EPA markedly reduced Th1 cell differentiation and proliferation. nih.gov This suggests that both fatty acids can modulate adaptive immune responses by controlling the expansion of T-cell populations.
Disparate Impacts on Cytokine Production (e.g., IL-2, IL-4, IL-10, IFN-γ)
The immunomodulatory properties of EPA and DHA extend to their influence on cytokine production, with studies revealing distinct patterns of regulation for key signaling molecules.
In human T-helper cells, EPA has been shown to be more potent than DHA in reducing the intracellular levels of the pro-inflammatory cytokines Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Both fatty acids also led to a dose-dependent decrease in the production of Interleukin-4 (IL-4), a key cytokine in Th2 responses, with EPA tending to have a more pronounced effect. nih.gov Conversely, neither EPA nor DHA appeared to significantly affect the levels of Interferon-gamma (IFN-γ), a signature cytokine of Th1 cells. nih.gov
In monocytes, both EPA and DHA have been observed to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govmdpi.com This suggests a shared mechanism for promoting anti-inflammatory responses in these innate immune cells. However, in other contexts, such as in concanavalin (B7782731) A-stimulated Raji cells, both EPA and DHA were found to decrease the secretion of IL-10, TNF-α, and IFN-γ, highlighting the cell-type and stimulus-dependent nature of their effects. mdpi.com
| Cytokine | Cell Type | Effect of EPA | Effect of DHA | References |
| IL-2 | T-helper cells | Stronger reduction | Weaker reduction | nih.gov |
| IL-4 | T-helper cells | More pronounced reduction | Reduction | nih.gov |
| IL-10 | Monocytes | Increase | Increase | nih.govmdpi.com |
| IFN-γ | T-helper cells | No significant effect | No significant effect | nih.gov |
| TNF-α | T-helper cells | Stronger reduction | Weaker reduction | nih.gov |
Distinct Gene Expression Modulation Profiles
The differential effects of EPA and DHA are, in part, governed by their distinct abilities to modulate gene expression. Microarray and transcriptomic analyses have revealed that while there is some overlap, EPA and DHA regulate different sets of genes involved in critical cellular pathways.
Studies on human CD4+ T cells have shown that EPA induces a unique anti-inflammatory transcriptome. jacc.org In non-activated T cells, EPA exposure led to a decrease in the expression of immune-response genes and an increase in genes involved in protecting against oxidative stress. jacc.org In contrast, both EPA and DHA have been shown to modulate the expression of genes in lymphocytes differently. nih.gov
In models of T-helper cell differentiation, microarray analysis identified that both EPA and DHA influence pathways related to inflammation, immunity, metabolism, and cell proliferation, but through the regulation of diverse sets of genes. nih.gov For example, while both fatty acids had comparable inhibitory effects on Th1 cell differentiation, they exhibited distinct effects on the secretion of specific cytokines, which is a downstream consequence of differential gene expression. nih.gov
Comparison of Lipid Mediator Profiles and Bioactivities
One of the most significant distinctions between EPA and DHA lies in the lipid mediators they produce. These specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins, are enzymatically derived from EPA and DHA and play a crucial role in the resolution of inflammation.
EPA is the precursor to the E-series resolvins (RvE1, RvE2), which have potent anti-inflammatory and pro-resolving actions. nih.gov DHA, on the other hand, gives rise to the D-series resolvins (RvD1-RvD6), protectins (PD1), and maresins (MaR1). nih.govmdpi.com These mediators often exhibit more potent anti-inflammatory effects at significantly lower concentrations compared to their parent fatty acids. mdpi.com
The bioactivities of these mediators are distinct. For example, EPA-derived lipid mediators can compete with arachidonic acid (AA), an omega-6 fatty acid, for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from AA. psychologytoday.com While both EPA and DHA can be converted to powerful anti-inflammatory resolvins, their downstream products have different structures and may target different receptors or signaling pathways to exert their effects. nih.govpsychologytoday.com
| Precursor Fatty Acid | Lipid Mediator Class | Specific Mediators | Key Bioactivities | References |
| Eicosapentaenoic Acid (EPA) | Resolvins (E-series) | RvE1, RvE2 | Anti-inflammatory, Pro-resolving | nih.gov |
| Docosahexaenoic Acid (DHA) | Resolvins (D-series) | RvD1-RvD6 | Potent anti-inflammatory, Pro-resolving | nih.govmdpi.com |
| Protectins | PD1 | Potent anti-inflammatory, Pro-resolving | nih.govmdpi.com | |
| Maresins | MaR1 | Potent anti-inflammatory, Pro-resolving | mdpi.com |
Comparative Lipid Metabolism in Aquatic Organisms
The metabolism of essential fatty acids like EPA is of particular importance in aquaculture, as it influences the growth, health, and nutritional quality of farmed fish.
Essential Fatty Acid Efficiency in Fish (e.g., Rainbow Trout, Atlantic Salmon)
Rainbow trout (Oncorhynchus mykiss) and Atlantic salmon (Salmo salar) are two commercially important salmonid species with differing capacities to metabolize and deposit EPA and DHA.
A comparative study feeding these species diets with either high fish oil (FO) or high rapeseed oil (RO) content revealed that while growth rates and feed conversion ratios were similar, their lipid metabolism differed. tandfonline.com Rainbow trout demonstrated a higher capacity to produce DHA from precursors when fed a diet rich in vegetable oil, which is low in pre-formed EPA and DHA. tandfonline.com This was evidenced by a higher ratio of (20:5 + 22:5 + 22:6)/18:3 in the liver of rainbow trout compared to Atlantic salmon, suggesting a more efficient conversion pathway. tandfonline.com
Furthermore, rainbow trout tended to have a better capacity to deposit dietary EPA and DHA in their whole body compared to Atlantic salmon. tandfonline.com When fed the rapeseed oil diet, the apparent retention coefficient (ARC) for the sum of EPA and DHA was greater than 100% in rainbow trout, indicating net synthesis, whereas it was less than 100% in Atlantic salmon. tandfonline.com This highlights a superior ability of rainbow trout to synthesize and retain these crucial fatty acids when dietary levels are low.
| Species | Diet | Whole-body EPA+DHA Deposition | Liver DHA Production Capacity | Apparent Retention of EPA+DHA | References |
| Rainbow Trout | Rapeseed Oil | Higher than Salmon | Higher than Salmon | >100% | tandfonline.com |
| Atlantic Salmon | Rapeseed Oil | Lower than Trout | Lower than Trout | <100% | tandfonline.com |
Influence of Environmental Factors on Fatty Acid Metabolism (e.g., Water Temperature)
Environmental conditions, particularly water temperature, significantly influence the fatty acid metabolism in ectothermic organisms like fish. nih.gov Studies in juvenile Atlantic salmon (Salmo salar) have demonstrated that an increase in water temperature has a marked effect on the metabolic fate of EPA. plos.orgnih.gov
Interestingly, an interaction between dietary fatty acid ratios and temperature was observed for the Δ5-fatty acyl desaturase (Δ5fad) enzyme, which is a rate-limiting enzyme in the biosynthesis of both EPA and arachidonic acid (AA). plos.orgnih.gov At a lower temperature (10°C), the highest gene expression and activity of this enzyme were seen in fish with a limited dietary supply of EPA. nih.gov Conversely, at a higher temperature (20°C), the peak activity was recorded in fish with a limited supply of ARA. nih.gov This suggests a metabolic shift to increase ARA status at higher, sub-optimal water temperatures. nih.gov
In the dusky grouper (Epinephelus marginatus), higher water temperatures (28.63°C vs. 23.17°C) led to greater lipid deposition and larger lipid vacuole areas in the liver cells, indicating a significant influence of temperature on lipid metabolism. nih.gov Similarly, in European Sea Bass, while elevated temperatures did not significantly affect fatty acid digestibility, they did influence the deposition of certain fatty acids. researchgate.net For instance, the deposition of 18:2n-6 and 18:3n-3 was higher in fish kept at 30°C compared to those at 24°C. researchgate.net
The following table summarizes the metabolic fate of dietary EPA in juvenile Atlantic salmon at different water temperatures.
| Water Temperature | Metabolic Fate of EPA | Key Observations |
| 10°C | Lower β-oxidation | Higher mRNA expression and enzyme activity of Δ5fad in fish with limited dietary EPA. nih.gov |
| 20°C | Increased β-oxidation | Increased expression of pparα and cpt1 genes, indicating higher fatty acid catabolism. plos.orgnih.gov |
Interactions with Other Fatty Acids (e.g., Arachidonic Acid)
Eicosapentaenoic acid (EPA) and arachidonic acid (AA) are both 20-carbon polyunsaturated fatty acids that serve as precursors for the synthesis of potent signaling molecules called eicosanoids. nih.govnih.gov As EPA is an omega-3 fatty acid and AA is an omega-6 fatty acid, they are at the beginning of two distinct, and often competing, metabolic pathways. researchgate.net The interaction between these two fatty acids is crucial in modulating physiological processes, particularly inflammation. nih.govpharmacytimes.com
When EPA is incorporated into cell membrane phospholipids, it does so partly at the expense of AA, thereby reducing the amount of AA available for eicosanoid synthesis. researchgate.net However, the relationship is not purely antagonistic. Some research suggests a dual interaction where EPA can counteract AA oxygenation, while at the same time requiring AA-derived peroxides to be efficiently oxygenated itself into bioactive products like prostaglandin (B15479496) I3. nih.gov Furthermore, some studies have found that low doses of EPA can, paradoxically, elevate the concentration of AA in cell membranes, suggesting a more complex, collaborative relationship may exist under certain conditions. nih.gov
Substrate Competition for Metabolic Enzymes (e.g., COX, LOX)
A primary mechanism for the interaction between EPA and arachidonic acid (AA) is direct competition for the active sites of key metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov These enzymes catalyze the conversion of fatty acids into prostaglandins, thromboxanes, and leukotrienes. researchgate.net
Both EPA and AA are substrates for COX and LOX enzymes. researchgate.net However, EPA generally acts as a poorer substrate for these enzymes compared to AA. nih.gov For instance, in vitro studies have reported that EPA is metabolized by the COX-1 isoform with only about 10% of the efficiency of AA. nih.gov This competition means that an increased presence of EPA in cell membranes can effectively inhibit the oxidation of AA by COX, leading to a reduced production of AA-derived eicosanoids. researchgate.net This has been demonstrated in various studies involving cell cultures, animal models, and human trials. researchgate.net
The competition extends to both the COX and LOX pathways. nih.govfrontiersin.org By competing with AA, EPA reduces the synthesis of potent pro-inflammatory molecules derived from AA, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). nih.govnih.gov
Modulation of Eicosanoid Balance
The competition between eicosapentaenoic acid (EPA) and arachidonic acid (AA) for enzymes like COX and LOX directly leads to a modulation of the eicosanoid balance, shifting it towards a less inflammatory profile. nih.govresearchgate.net While EPA reduces the production of AA-derived eicosanoids, it also serves as a substrate for the synthesis of its own series of eicosanoids. researchgate.net
The metabolism of AA by COX and LOX enzymes produces the 2-series prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2) and the 4-series leukotrienes (e.g., LTB4). researchgate.netnih.gov These molecules are often potent mediators of inflammation, vasoconstriction, and platelet aggregation. nih.govresearchgate.net
In contrast, the metabolism of EPA produces the 3-series prostaglandins (e.g., PGE3) and thromboxanes (e.g., TXA3) and the 5-series leukotrienes (e.g., LTB5). researchgate.net These EPA-derived mediators are often significantly less biologically active or may even have opposing effects to their AA-derived counterparts. nih.gov For example, LTB5 is much less potent as a chemotactic agent for leukocytes than LTB4. nih.gov Similarly, TXA3 is a weaker platelet aggregator and vasoconstrictor compared to TXA2. researchgate.net
This shift in the eicosanoid profile—a decrease in the production of potent pro-inflammatory mediators from AA and an increase in the production of less active or anti-inflammatory mediators from EPA—is a key mechanism behind the anti-inflammatory effects attributed to EPA. researchgate.net
The following table provides a comparative overview of eicosanoids derived from AA and EPA.
| Precursor Fatty Acid | Enzyme | Eicosanoid Product | General Activity |
| Arachidonic Acid (AA) | COX | Prostaglandin E2 (PGE2) | Pro-inflammatory, contributes to edema and hyperalgesia. nih.gov |
| Arachidonic Acid (AA) | COX | Thromboxane (B8750289) A2 (TXA2) | Potent platelet aggregator and vasoconstrictor. nih.govresearchgate.net |
| Arachidonic Acid (AA) | 5-LOX | Leukotriene B4 (LTB4) | Potent chemoattractant for leukocytes. nih.gov |
| Eicosapentaenoic Acid (EPA) | COX | Prostaglandin E3 (PGE3) | Less inflammatory than PGE2. nih.gov |
| Eicosapentaenoic Acid (EPA) | COX | Thromboxane A3 (TXA3) | Weak platelet aggregator and vasoconstrictor. researchgate.net |
| Eicosapentaenoic Acid (EPA) | 5-LOX | Leukotriene B5 (LTB5) | Weak chemoattractant, can antagonize LTB4. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
